Cinchonine Hydrochloride (CAS 5949-11-1) is the hydrochloride salt of Cinchonine, a major Cinchona alkaloid. It belongs to a class of compounds that includes its pseudo-enantiomers quinidine and quinine, which are foundational as organocatalysts and resolving agents. The primary procurement drivers for Cinchonine Hydrochloride are its specific stereochemical control in asymmetric reactions and its enhanced solubility profile compared to the free base, which is critical for process design and handling in aqueous or protic solvent systems.
Substitution of Cinchonine Hydrochloride with its free base or its diastereomers (like quinidine or quinine) frequently leads to process failure or undesired products. The stereochemistry of Cinchona alkaloids is determinant; replacing a cinchonine-derived catalyst with a quinidine-derived one will typically invert the stereocenter of the product, yielding the opposite enantiomer. This makes them non-interchangeable for a specific chiral target. Furthermore, the hydrochloride salt form is freely soluble in water, whereas the cinchonine free base is only slightly soluble. This physical property difference is critical for reaction solvent selection, process scalability, and handling, making the salt and free base forms unsuitable as direct drop-in replacements for one another.
The hydrochloride salt form of Cinchonine offers a significant processability advantage over its free base form due to vastly different aqueous solubility. Technical sources describe Cinchonine free base as 'practically insoluble' or 'slightly soluble' in water, whereas the hydrochloride salt is 'freely soluble' or 'soluble'. This distinction is critical for developing homogeneous reaction conditions in aqueous or protic media, avoiding the need for co-solvents or phase-transfer conditions required for the free base.
| Evidence Dimension | Solubility in Water |
| Target Compound Data | Freely soluble / Soluble |
| Comparator Or Baseline | Cinchonine (free base): Slightly soluble / Practically insoluble |
| Quantified Difference | Qualitatively significant difference enabling use in aqueous-phase processes. |
| Conditions | Aqueous solution |
This solubility difference directly impacts solvent selection, reaction kinetics, and downstream purification, making the hydrochloride the required form for many aqueous-phase catalytic or resolution processes.
Cinchonine and its derivatives belong to a class of catalysts that provide predictable, opposite stereochemical outcomes compared to their pseudo-enantiomers, quinine and quinidine. In the Sharpless Asymmetric Dihydroxylation, a benchmark industrial reaction, ligands derived from dihydroquinine (DHQ), like cinchonidine, are key components of the AD-mix-α reagent, which delivers a specific enantiomer of a vicinal diol. In contrast, ligands from dihydroquinidine (DHQD) are used in AD-mix-β to produce the opposite enantiomer. Both systems routinely achieve excellent enantioselectivities, often >95% ee, demonstrating that the choice between these alkaloid backbones is a non-negotiable parameter for accessing a specific chiral product.
| Evidence Dimension | Enantiomeric Product |
| Target Compound Data | Access to one enantiomer (e.g., via AD-mix-α containing a (DHQ)₂PHAL ligand) |
| Comparator Or Baseline | Quinidine-derived catalysts (e.g., AD-mix-β containing a (DHQD)₂PHAL ligand) provide the opposite enantiomer |
| Quantified Difference | Inversion of product stereochemistry with comparable and high enantiomeric excess (>95% ee) |
| Conditions | Sharpless Asymmetric Dihydroxylation of an olefin |
For any chiral synthesis, obtaining the correct enantiomer is critical; procuring Cinchonine or its derivatives is required when the synthetic route specifies a catalyst from the 'cinchonine/quinine' family to achieve the target molecule's absolute stereochemistry.
Cinchonine Hydrochloride is an established chiral resolving agent used for the separation of racemic carboxylic acids via diastereomeric salt formation. This classical but robust technique relies on the differential solubility of the two diastereomeric salts formed between the racemic acid and the single-enantiomer cinchonine base. This allows for the separation of enantiomers by fractional crystallization, a scalable and industrially relevant method. Its effectiveness has been documented for important substrates like profen-class NSAIDs and mandelic acid, making it a go-to choice for these specific resolution challenges.
| Evidence Dimension | Application Utility |
| Target Compound Data | Effective resolving agent for racemic carboxylic acids (e.g., profens, mandelic acid). |
| Comparator Or Baseline | Other resolving agents (e.g., other chiral amines or acids) which may have different substrate scope or crystallization properties. |
| Quantified Difference | Not a direct quantitative comparison, but established use demonstrates a high probability of success for specific substrate classes. |
| Conditions | Diastereomeric salt formation and fractional crystallization |
When a process requires the separation of a racemic carboxylic acid, procuring an established resolving agent like Cinchonine Hydrochloride reduces development time and increases the likelihood of a successful, scalable resolution.
For organocatalytic transformations where water or an alcohol is the preferred or required solvent, the high aqueous solubility of Cinchonine Hydrochloride makes it the appropriate choice over the insoluble free base, simplifying the process by enabling a homogeneous reaction environment.
When a synthetic route requires the diol stereochemistry produced by AD-mix-α or related (DHQ)-ligand systems, a cinchonine-family catalyst is the correct procurement choice. Using a quinidine-family catalyst would result in the formation of the incorrect and undesired product enantiomer.
For the industrial or lab-scale separation of racemic carboxylic acids, particularly profens or mandelic acid derivatives, Cinchonine Hydrochloride serves as a reliable and cost-effective resolving agent for separation via diastereomeric salt crystallization.
Irritant